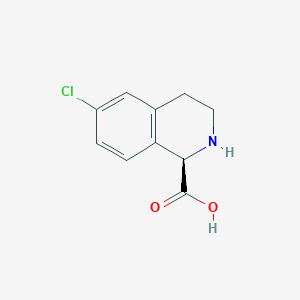
(R)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-6-氯-1,2,3,4-四氢异喹啉-1-羧酸是一种手性化合物,属于四氢异喹啉类。该化合物在四氢异喹啉环系的第 6 位有一个氯原子,在第 1 位有一个羧酸基团。其独特的结构使其成为各种化学和生物研究的有趣课题。
准备方法
合成路线和反应条件: (R)-6-氯-1,2,3,4-四氢异喹啉-1-羧酸的合成通常涉及以下步骤:
起始原料: 合成通常从市售的 6-氯-1,2,3,4-四氢异喹啉开始。
手性拆分: 使用手性试剂或色谱法拆分外消旋混合物以获得 (R)-对映异构体。
工业生产方法: 该化合物的工业生产方法可能涉及大规模手性拆分技术和优化的羧化工艺,以确保高产率和纯度。在工业环境中,通常使用连续流动反应器和先进的纯化方法,如结晶和色谱法。
反应类型:
氧化: 该化合物可以进行氧化反应,通常使用高锰酸钾或三氧化铬等氧化剂。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 第 6 位的氯原子可以使用亲核取代反应用其他官能团取代。
常用试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠,用于亲核取代。
主要产物:
氧化: 形成相应的酮或羧酸。
还原: 形成醇或胺。
取代: 形成各种取代的四氢异喹啉。
化学:
催化: 用作不对称催化中的配体。
合成: 复杂有机分子合成的中间体。
生物:
酶抑制: 研究其抑制特定酶的潜力。
受体结合: 研究其与某些生物受体的结合亲和力。
医药:
药物开发: 潜在的药物开发前体。
治疗研究: 探索其在各种疾病中的治疗效果。
工业:
材料科学: 用于开发具有特定性能的新型材料。
化工制造: 精细化学品生产中的中间体。
作用机制
(R)-6-氯-1,2,3,4-四氢异喹啉-1-羧酸的作用机制涉及其与特定分子靶标的相互作用。它可以通过与酶的活性位点结合,从而阻止底物结合和随后的催化活性,从而起到酶抑制剂的作用。此外,它可能与受体相互作用,调节其活性并影响细胞信号通路。
类似化合物:
6-氯-1,2,3,4-四氢异喹啉: 缺少羧酸基团。
1,2,3,4-四氢异喹啉-1-羧酸: 缺少第 6 位的氯原子。
6-溴-1,2,3,4-四氢异喹啉-1-羧酸: 类似的结构,氯原子被溴原子取代。
独特性: (R)-6-氯-1,2,3,4-四氢异喹啉-1-羧酸的独特性在于同时存在氯原子和羧酸基团,它们赋予其独特的化学反应性和生物活性。其手性性质进一步增加了其独特性,使其成为不对称合成和手性研究的宝贵化合物。
相似化合物的比较
6-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness: ®-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its chiral nature further adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
(1R)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14)/t9-/m1/s1 |
InChI 键 |
CRFVGSIDJSTEOE-SECBINFHSA-N |
手性 SMILES |
C1CN[C@H](C2=C1C=C(C=C2)Cl)C(=O)O |
规范 SMILES |
C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



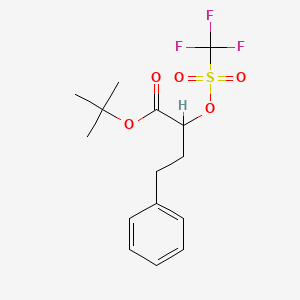
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
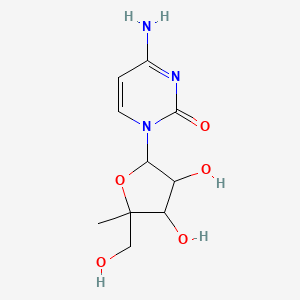
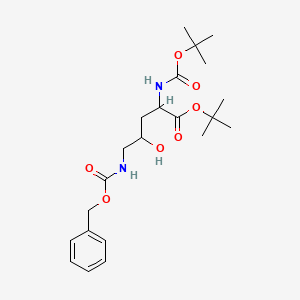
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

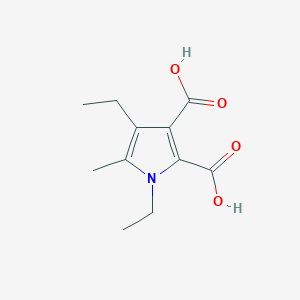
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
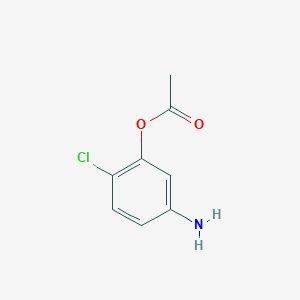
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)
